1,4-Dithiaspiro[4.5]decan-8-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244358. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dithiaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OS2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAURNNUYMVKSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)SCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311620 | |
| Record name | 1,4-dithiaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22428-86-0 | |
| Record name | NSC244358 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dithiaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dithiaspiro[4.5]decan-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Context Within Spirocyclic and Heterocyclic Systems
The structure of 1,4-dithiaspiro[4.5]decan-8-ol is distinguished by two key features: it is a spirocyclic compound and a heterocycle.
The term spirocyclic indicates that the two rings in the molecule share a single common atom, known as the spiro atom. In this case, the spiro atom is a carbon that joins a six-membered cyclohexane (B81311) ring and a five-membered 1,3-dithiolane (B1216140) ring. This spirocyclic fusion imparts a rigid, three-dimensional conformation to the molecule.
The heterocyclic nature of the compound arises from the 1,3-dithiolane ring, which contains two sulfur atoms in place of carbon atoms. This ring is a thioacetal (specifically, a dithioketal) derived from a ketone. The presence of sulfur atoms influences the electronic properties and reactivity of this part of the molecule. The second ring is a carbocyclic cyclohexanol (B46403) ring, containing a hydroxyl (-OH) group at the 8-position.
Strategic Importance As a Bifunctional Synthetic Intermediate
The synthetic utility of 1,4-dithiaspiro[4.5]decan-8-ol stems from its bifunctional character, meaning it possesses two distinct reactive sites that can be manipulated in chemical synthesis. guidechem.com
The two key functional groups are:
The Hydroxyl Group (-OH): Located on the cyclohexane (B81311) ring, this alcohol functionality can undergo a variety of common organic reactions. It can be oxidized to a ketone, esterified, or converted into a good leaving group (like a tosylate) to allow for nucleophilic substitution reactions.
The Dithioacetal Group: The 1,3-dithiolane (B1216140) ring serves as a protected form of a carbonyl group (a ketone). Dithioacetals are stable under many reaction conditions (both acidic and basic) where ketones would react. acs.org However, the dithioacetal can be selectively removed (deprotected) under specific conditions (e.g., using reagents like mercuric chloride or N-bromosuccinamide) to reveal the original ketone.
This "masked" ketone functionality is of great strategic importance. It allows chemists to perform reactions on the hydroxyl group without interference from a reactive ketone at the spiro-center. Once the desired transformations on the cyclohexane ring are complete, the ketone can be regenerated from the dithioacetal for further synthetic steps. This protection-deprotection strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.
Research Landscape and Key Areas of Investigation for the Chemical Compound
Chemoenzymatic Synthesis via Microbial Reduction of 1,4-Dithiaspiro[4.5]decanones
The asymmetric microbial reduction of the carbonyl group presents a viable biological route for synthesizing chiral alcohols due to the broad substrate specificity of dehydrogenase enzymes found in microorganisms. cdnsciencepub.com Among these, Saccharomyces cerevisiae (baker's yeast) is a popular and effective choice for such transformations. cdnsciencepub.com
Application of Specific Biocatalysts (e.g., Saccharomyces cerevisiae)
The microbial reduction of various 1,4-dithiaspiro[4.5]decanones using new strains of Saccharomyces cerevisiae, specifically JCM 1819 and JCM 2214, has been systematically studied. cdnsciencepub.comresearchgate.net These biocatalysts have demonstrated their utility in the asymmetric reduction of the carbonyl group, a key step in producing chiral building blocks. cdnsciencepub.com The reductions of prochiral ketones like 1,4-dithiaspiro[4.5]decan-6-one and 1,4-dithiaspiro[4.5]decan-7-one proceed with high enantiofacial selectivity. cdnsciencepub.com This results in the corresponding (S)-configured alcohols, a stereochemical outcome confirmed through methods like Mosher's ester analysis. cdnsciencepub.com
For instance, the reduction of 1,4-dithiaspiro[4.5]decan-6-one using Saccharomyces cerevisiae JCM 1819 yielded (+)-(6S)-1,4-dithiaspiro[4.5]decan-6-ol with a 93.1% yield and 86.6% enantiomeric excess (ee). cdnsciencepub.com Similarly, the JCM 2214 strain provided the same product in 76.9% yield and 85.8% ee. cdnsciencepub.com
Optimization of Biotransformation Conditions for Enhanced Enantioselectivity and Yield
The effectiveness of biocatalytic reductions can be influenced by various factors. While specific optimization parameters for this compound are not extensively detailed in the provided context, general principles of biotransformation optimization can be applied. These include modifying reaction conditions such as temperature, pH, and substrate concentration. acs.orgresearchgate.net For example, in the reduction of other ketones, degassing the reaction mixture and running it under a nitrogen atmosphere has been shown to overcome substrate instability. acs.org Furthermore, enzyme loading and the use of co-solvents can be adjusted to improve yield and selectivity. acs.org The evolution of enzymes through techniques like directed evolution can also significantly enhance their performance for specific substrates and reaction conditions. acs.org
Substrate Scope and Limitations in Biocatalytic Transformations of Spirocyclic Ketones
While biocatalysis offers high selectivity, a significant challenge is the often-restricted substrate scope of enzymes. nih.gov The tight regulation of a protein's active site can limit its versatility. nih.gov However, studies on the microbial reduction of a series of 1,4-dithiaspiro[4.5]decanones and 1,5-dithiaspiro[5.5]undecanones have shown that enzymes like those in Saccharomyces cerevisiae can accept a range of spirocyclic ketones. cdnsciencepub.comcdnsciencepub.com The position of the carbonyl group within the spirocyclic system influences the reaction's success and stereochemical outcome. cdnsciencepub.com
Research has shown that while some spirocyclic ketones are readily reduced with high enantioselectivity, others may be poor substrates or lead to racemic products. cdnsciencepub.com For example, reductions of 1,4-dithiaspiro[4.5]decan-6-one and -7-one are highly enantioselective, whereas the reduction of 1,4-dithiaspiro[4.5]decan-8-one may be less selective under the same conditions. cdnsciencepub.com Overcoming these limitations often requires enzyme engineering through methods like rational design or directed evolution to broaden the substrate scope. nih.govescholarship.orgdoi.org
**Table 1: Microbial Reduction of 1,4-Dithiaspiro[4.5]decanones with *Saccharomyces cerevisiae***
| Substrate | Biocatalyst Strain | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|---|
| 1,4-Dithiaspiro[4.5]decan-6-one | JCM 1819 | (+)-(6S)-1,4-Dithiaspiro[4.5]decan-6-ol | 93.1 | 86.6 |
| 1,4-Dithiaspiro[4.5]decan-6-one | JCM 2214 | (+)-(6S)-1,4-Dithiaspiro[4.5]decan-6-ol | 76.9 | 85.8 |
Data sourced from a study on the microbial reduction of dithiaspiro ketones. cdnsciencepub.com
Conventional Chemical Synthesis Approaches to the Spiro[4.5]decane Core
Conventional chemical synthesis provides a powerful alternative for constructing the spiro[4.5]decane core, utilizing a variety of ring-forming strategies.
Ring-Closing Reactions and Dithiolation Strategies for Spiroketal Analogue Formation
Ring-closing metathesis (RCM) is a prominent strategy for the synthesis of the spiro[4.5]decane skeleton. iisc.ac.inresearchgate.net This reaction has been employed in the formal total synthesis of natural products like acorone (B159258) and isoacorones, starting from cyclohexane-1,4-dione. iisc.ac.in The synthesis of spiroketal analogues often involves multi-step sequences that include key ring-closure reactions. ontosight.ai
Dithiolation, the reaction of a ketone with a dithiol, is a direct method to form the 1,4-dithiaspiro moiety. For instance, (1,4-dithiaspiro[4.5]decan-2-yl)methanol has been synthesized by reacting cyclohexanone (B45756) with 2,3-dimercaptopropan-1-ol. mdpi.com This approach can be extended to create precursors for this compound. Another strategy involves the use of dithianes as precursors to form spiroketal systems, which can be applied to the synthesis of complex molecules. nih.gov
Asymmetric Synthesis through Chiral Catalysis (e.g., Enol Activation) for Dithiaspiro Systems
The catalytic asymmetric synthesis of chiral spiro compounds has seen remarkable advancements. sioc-journal.cn Asymmetric catalysis provides a direct route to enantiomerically enriched spirocycles, avoiding the need for chiral resolution. oaepublish.com Various organocatalytic and metal-catalyzed methods have been developed for the asymmetric synthesis of spiro compounds. mdpi.comrsc.org
For the synthesis of dithiaspiro systems, chiral catalysts can be employed to control the stereochemistry of key bond-forming reactions. While specific examples for the direct asymmetric synthesis of this compound via enol activation are not detailed in the provided context, the general principles of asymmetric catalysis are applicable. semanticscholar.org For instance, chiral phosphoric acids have been used as catalysts in [3+2] cycloaddition reactions to provide highly diastereoselective 2-amino-spiro[4.5]decane-6-ones. mdpi.com Computational studies can also aid in the design of chiral ligands suitable for synthesizing specific spirocyclic skeletons, such as the spiro[4.5]decane system. scispace.com
Preparation of 1,4-Dithiaspiro[4.5]decan-8-one as a Key Precursor
The synthesis of this compound necessitates a reliable method for obtaining its direct precursor, 1,4-dithiaspiro[4.5]decan-8-one. An effective and improved three-step synthesis route starting from the readily available p-methoxyphenol has been reported. tandfonline.com This methodology provides a more efficient alternative to previous five-step syntheses that commenced from cyclohexane-1,4-diol. tandfonline.com
The crucial oxidation of this compound to the corresponding ketone is effectively achieved using pyridinium (B92312) dichromate in dimethylformamide (DMF). tandfonline.com Alternative oxidation methods, such as using dimethyl sulfoxide (B87167) and acetic anhydride, were found to be unsuccessful, leading instead to a Pummerer rearrangement product. tandfonline.com
The successful synthesis of 1,4-dithiaspiro[4.5]decan-8-one is a critical step, as this ketone serves as a valuable intermediate. For instance, it can undergo condensation with Meldrum's acid to produce a dienophile in high yield (86%), which is a significant improvement over previously reported methods. tandfonline.com This dienophile can then participate in cycloaddition reactions, highlighting the synthetic utility of the precursor ketone. tandfonline.com
A summary of the key transformation is presented in the table below:
| Starting Material | Reagents and Conditions | Product | Yield |
| This compound | Pyridinium dichromate, DMF | 1,4-Dithiaspiro[4.5]decan-8-one | 43% |
| Data sourced from Bell and Holmes (1982). tandfonline.com |
Determination of Absolute Configuration through Advanced Spectroscopic and Diffraction Techniques
The definitive assignment of the absolute configuration of a chiral molecule is a cornerstone of stereochemical analysis. For this compound and its analogs, a combination of sophisticated spectroscopic and diffraction methods has been employed.
Application of Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Experiments (e.g., COSY) with Chiral Derivatization (e.g., Mosher's Esters)
A powerful method for determining the absolute configuration of chiral alcohols is through the use of chiral derivatizing agents, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govumn.edu This technique involves converting the alcohol of unknown configuration into two diastereomeric esters by reacting it with both the (R)- and (S)-enantiomers of Mosher's acid. umn.edustackexchange.com These resulting diastereomers exhibit distinct chemical shifts in their proton nuclear magnetic resonance (¹H NMR) spectra. nih.govspringernature.com
Two-dimensional NMR experiments, particularly Correlation Spectroscopy (COSY), are instrumental in assigning the complex ¹H NMR spectra of these diastereomeric esters. cdnsciencepub.com The COSY spectrum reveals correlations between protons that are coupled to each other, allowing for the unambiguous assignment of signals. cdnsciencepub.com By comparing the chemical shift differences (Δδ = δS - δR) for protons in the two diastereomeric esters, the absolute configuration of the original alcohol can be deduced based on the established Mosher's method model. stackexchange.comcdnsciencepub.com This analysis relies on the principle that the phenyl group of the Mosher's ester adopts a specific conformation, leading to predictable shielding or deshielding effects on nearby protons in the alcohol moiety. stackexchange.com
For instance, in the analysis of microbially reduced products like 1,4-dithiaspiro[4.5]decan-6-ol and -7-ol, the absolute configurations were confirmed as 'S' by conducting 2D COSY experiments on their (S)-MTPA esters and applying the Mosher's configuration correlation model. cdnsciencepub.com
X-ray Diffraction Analysis for Stereochemical Assignment of Analogous Dithiaspiro Compounds
X-ray diffraction is considered the "gold standard" for the unambiguous determination of the absolute configuration of crystalline compounds. mdpi.compdx.edu This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of every atom. walisongo.ac.id
While direct crystallization of this compound for X-ray analysis can be challenging, an indirect approach has proven successful for analogous compounds. mdpi.com For the related synthon, (1,4-dithiaspiro[4.5]decan-2-yl)methanol, its absolute configuration was assigned by first synthesizing a single enantiomer of a derivative, (+)-BS148. mdpi.com A single crystal of (+)-BS148 was then subjected to X-ray diffraction analysis, which unequivocally established its absolute configuration as (R). mdpi.comunimore.it Through this indirect correlation, the absolute configurations of the precursor alcohol enantiomers were assigned as (R)-(+)-1 and (S)-(−)-1. mdpi.com
Enantioselective Separation Methodologies for Spirocyclic Alcohols
The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is crucial for studying the distinct properties of each enantiomer. wikipedia.orglibretexts.org For spirocyclic alcohols like this compound, various methodologies have been developed to achieve this separation.
Semipreparative Enantioselective High-Performance Liquid Chromatography (HPLC)
Enantioselective High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. unimore.it This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, separation. researchgate.net
For the resolution of the related compound (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a semipreparative enantioselective HPLC method was successfully employed. mdpi.comunimore.it This approach allows for the isolation of larger quantities of the pure enantiomers compared to analytical HPLC. mdpi.com The separation was achieved using a Chiralpak IA column with a mobile phase of n-Hexane/MTBE. unimore.it
Table 1: HPLC Parameters for the Enantiomeric Resolution of (1,4-dithiaspiro[4.5]decan-2-yl)methanol unimore.it
| Parameter | Value |
| Column | Chiralpak IA (4.6 × 250 mm, 5 µm) |
| Mobile Phase | n-Hex/MTBE 4:1 (v/v) |
| Flow Rate | 1 mL/min |
| Sample Concentration | 1 mg/mL |
| Injection Volume | 10 µL |
| Detection | UV/vis at 240 nm |
This method resulted in baseline separation of the enantiomers, demonstrating its efficiency for obtaining enantiopure spirocyclic alcohols. unimore.it
Strategies for Chiral Resolution and Separation of Stereoisomers
Beyond enantioselective chromatography, other strategies for chiral resolution can be employed. A classical approach involves the formation of diastereomeric derivatives. wikipedia.orglibretexts.org This is achieved by reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, often an acid, to form a mixture of diastereomeric esters. libretexts.org These diastereomers possess different physical properties, such as solubility, which can allow for their separation by techniques like crystallization. wikipedia.orggoogle.com Once separated, the chiral resolving agent can be cleaved to yield the pure enantiomers of the original alcohol. wikipedia.orggoogle.com
Another strategy involves enzymatic kinetic resolution. In this method, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the product. researchgate.netresearchgate.net For example, a racemic alcohol can be esterified, and then a lipase (B570770) can be used to selectively hydrolyze one of the enantiomeric esters. researchgate.net
Stereocontrol in Synthetic Pathways Leading to this compound
Controlling the stereochemical outcome of a chemical reaction is a fundamental goal in organic synthesis. For the synthesis of this compound, achieving stereocontrol means selectively producing one enantiomer over the other.
One common approach to introduce chirality is through the use of chiral starting materials or reagents. For instance, the synthesis of a related compound, (1,4-dithiaspiro[4.5]decan-2-yl)methanol, starts from cyclohexanone and 2,3-dimercaptopropan-1-ol. unimore.it While this specific synthesis as reported yields a racemic product, stereocontrol could potentially be introduced by using an enantiomerically pure starting material or a chiral catalyst.
Another powerful method for achieving stereocontrol is through asymmetric synthesis, which utilizes chiral catalysts or auxiliaries to favor the formation of one enantiomer. For example, the reduction of a prochiral ketone precursor to this compound can be performed using a chiral reducing agent or a biocatalyst, such as a specific strain of yeast (e.g., Saccharomyces cerevisiae). cdnsciencepub.com Microbial reductions have been shown to proceed with high enantiofacial selectivity, leading to the formation of the corresponding alcohol with a high enantiomeric excess (ee). cdnsciencepub.com In the case of related dithiaspiro ketones, reduction with certain yeast strains consistently produced the (S)-configured alcohols. cdnsciencepub.com
Diastereoselectivity in Spirocyclization and Functionalization Reactions
Similarly, there is a lack of specific studies focusing on the diastereoselectivity of functionalization reactions at the hydroxyl group of this compound. While general methods for the functionalization of alcohols are well-established, their application to this specific spirocyclic alcohol and the resulting diastereomeric outcomes have not been a significant focus of published research.
Enantiofacial Selectivity in Biocatalyzed Reductions
The biocatalytic reduction of the prochiral ketone, 1,4-dithiaspiro[4.5]decan-8-one, to the corresponding chiral alcohol, this compound, has been investigated as a method for establishing the stereochemistry at the C-8 position. The use of microorganisms, particularly yeast such as Saccharomyces cerevisiae, is a well-regarded method for the stereoselective reduction of ketones.
Research by Takemura and colleagues in 1990 demonstrated the reduction of a series of dithiaspiro ketones using new strains of Saccharomyces cerevisiae (JCM 1819 and JCM 2214). cdnsciencepub.com Their work included the reduction of 1,4-dithiaspiro[4.5]decan-8-one (referred to as 5a in their study) to this compound (5b ). cdnsciencepub.com The study reported a high yield of 91.9% for this conversion. cdnsciencepub.com
While the study extensively analyzed the enantiofacial selectivity for other isomers, reporting enantiomeric excesses (ee) up to 99%, the specific ee for the reduction of 1,4-dithiaspiro[4.5]decan-8-one was not explicitly detailed in the publication's main text or tables. cdnsciencepub.comcdnsciencepub.com However, the authors make a general statement that the reductions of the prochiral ketones studied occur with high enantiofacial selectivity. cdnsciencepub.comcdnsciencepub.com The stereochemical outcome of the reduction for related isomers was determined to be the (S)-configuration, resulting from the hydride delivery to the Re face of the carbonyl group, which is consistent with Prelog's rule. cdnsciencepub.com
The high degree of enantiofacial selectivity observed in the biocatalytic reduction of related dithiaspiro ketones suggests that this is a promising method for the asymmetric synthesis of this compound. The data from the study by Takemura et al. for related ketones underscores the potential for achieving high optical purity.
**Table 1: Biocatalytic Reduction of Dithiaspiro Ketones with *Saccharomyces cerevisiae***
| Substrate (Ketone) | Product (Alcohol) | Yeast Strain | Conversion (%) | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration | Reference |
|---|---|---|---|---|---|---|---|
| 1,4-Dithiaspiro[4.5]decan-6-one | 1,4-Dithiaspiro[4.5]decan-6-ol | JCM 1819 | 95 | 93.1 | 86.6 | S | cdnsciencepub.com |
| 1,4-Dithiaspiro[4.5]decan-6-one | 1,4-Dithiaspiro[4.5]decan-6-ol | JCM 2214 | 82 | 76.9 | 85.8 | S | cdnsciencepub.com |
| 1,4-Dithiaspiro[4.5]decan-7-one | 1,4-Dithiaspiro[4.5]decan-7-ol | JCM 1819 | 100 | 91.9 | 97.2 | S | cdnsciencepub.com |
| 1,4-Dithiaspiro[4.5]decan-7-one | 1,4-Dithiaspiro[4.5]decan-7-ol | JCM 2214 | 97 | 82.9 | 95.6 | S | cdnsciencepub.com |
| 1,4-Dithiaspiro[4.5]decan-8-one | This compound | S. cerevisiae | - | 91.9 | High (not specified) | (Presumably S) | cdnsciencepub.com |
Chemical Transformations and Functional Group Interconversions of the 1,4 Dithiaspiro 4.5 Decan 8 Ol Scaffold
Derivatization of the Hydroxyl Moiety for Targeted Functionalization
The secondary hydroxyl group at the C-8 position of the decane (B31447) ring is a prime site for functionalization. Standard organic transformations can be employed to convert the alcohol into a range of other functional groups, thereby altering the molecule's physical and chemical properties.
Common derivatization reactions of the hydroxyl group include esterification and etherification. For instance, reaction with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, would yield the corresponding esters. Similarly, ether derivatives can be prepared through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride to form an alkoxide, which is then reacted with an alkyl halide.
These derivatizations are crucial for modifying the lipophilicity, steric bulk, and potential biological activity of the molecule. The introduction of different ester or ether groups can significantly influence the compound's interaction with biological targets.
Table 1: Representative Derivatization Reactions of the Hydroxyl Group
| Reagent/Condition | Product Functional Group |
| Acyl chloride, Pyridine | Ester |
| Carboxylic acid, DCC, DMAP | Ester |
| 1. NaH; 2. Alkyl halide | Ether |
| Isocyanate, Et3N | Carbamate |
Chemical Modifications and Reactivity of the 1,3-Dithiolane (B1216140) Ring System
The 1,3-dithiolane ring is a defining feature of the 1,4-dithiaspiro[4.5]decan-8-ol scaffold. This dithioacetal functionality not only serves as a protecting group for a carbonyl but also exhibits its own characteristic reactivity.
Cleavage and Protecting Group Chemistry of the Dithioacetal Functionality
The 1,3-dithiolane group is a robust protecting group for the ketone at the C-8 position of the parent cyclohexanone (B45756). Its stability to both acidic and basic conditions makes it a valuable tool in multi-step syntheses. However, under specific conditions, the dithioacetal can be cleaved to regenerate the parent carbonyl group.
A variety of reagents can effect this deprotection. Mercuric salts, such as mercury(II) chloride, in the presence of a calcium carbonate scavenger, are classic reagents for this transformation. Oxidative cleavage methods using reagents like N-bromosuccinimide (NBS), or ceric ammonium (B1175870) nitrate (B79036) (CAN) also efficiently yield the corresponding ketone.
Regioselective and Stereoselective Functionalization of the Decane Ring
Beyond the hydroxyl and dithiolane moieties, the decane ring itself can be a target for functionalization. The existing stereochemistry of the hydroxyl group at C-8 can direct subsequent reactions to specific faces of the cyclohexane (B81311) ring, leading to stereoselective outcomes.
For instance, the hydroxyl group can be oxidized to the corresponding ketone, 1,4-dithiaspiro[4.5]decan-8-one. This ketone can then serve as a handle for a variety of transformations. Stereoselective reduction of this ketone using hydride reagents can lead to the formation of either the cis or trans diastereomer of the alcohol, depending on the steric bulk of the reducing agent and the reaction conditions. For example, reduction with a bulky reducing agent would likely lead to hydride attack from the less hindered face, resulting in a specific stereoisomer of the alcohol.
Furthermore, the protons alpha to the sulfur atoms in the dithiolane ring can be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. This "umpolung" reactivity allows for the introduction of various electrophiles at the carbon atom adjacent to the sulfur atoms, providing a pathway for further functionalization of the spirocyclic scaffold.
The synthesis of optically active spiro[4.5]decanes has been explored, often utilizing chiral auxiliaries in Diels-Alder reactions to establish the desired stereochemistry. electronicsandbooks.com The inherent chirality of the this compound, particularly if resolved into its enantiomers, would be expected to influence the stereochemical course of reactions on the decane ring.
Advanced Spectroscopic and Analytical Characterization of 1,4 Dithiaspiro 4.5 Decan 8 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone in the determination of the carbon-hydrogen framework of organic compounds. For 1,4-Dithiaspiro[4.5]decan-8-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign the chemical shifts and establish the connectivity and stereochemistry of the molecule.
The ¹H NMR spectrum of this compound exhibits a complex multiplet in the range of δ 1.20-2.40 ppm, which corresponds to the nine protons of the cyclohexane (B81311) ring. A multiplet observed at δ 3.38 ppm is assigned to the four protons of the dithiolane ring. The proton attached to the carbon bearing the hydroxyl group (C-8) appears as a multiplet in the range of δ 3.56-3.88 ppm.
The ¹³C NMR spectrum provides further structural detail, with distinct signals for each carbon atom in the spiro system. The carbons of the cyclohexane ring (C-7 and C-9) resonate at δ 34.4 ppm, while the carbons of the dithiolane ring (C-2 and C-3) appear at δ 38.3 ppm and δ 38.7 ppm, respectively. The carbons at the bridgehead of the spiro junction (C-6 and C-10) are found at δ 39.5 ppm. The spiro carbon (C-5) is observed at δ 67.6 ppm, and the carbon bearing the hydroxyl group (C-8) resonates at δ 68.0 ppm.
| ¹H NMR Data | |
| Chemical Shift (δ) ppm | Assignment |
| 1.20-2.40 (m) | 9H (Cyclohexane ring protons) |
| 3.38 (m) | 4H (Dithiolane ring protons) |
| 3.56-3.88 (m) | 1H (Proton at C-8) |
| ¹³C NMR Data | |
| Chemical Shift (δ) ppm | Assignment |
| 34.4 | C-7, C-9 |
| 38.3 | C-2 |
| 38.7 | C-3 |
| 39.5 | C-6, C-10 |
| 67.6 | C-5 |
| 68.0 | C-8 |
While specific 2D NMR data for this compound is not extensively reported, the application of these techniques can be inferred from the analysis of similar spirocyclic systems.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would be used to establish the direct one-bond correlations between protons and their attached carbons. For instance, the proton signal at δ 3.56-3.88 ppm would show a correlation with the carbon signal at δ 68.0 ppm, confirming the C-H connectivity at the C-8 position.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would allow for the unambiguous assignment of the quaternary spiro carbon (C-5) by observing correlations from the protons on C-6, C-10, C-2, and C-3.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule. For this compound, NOESY could be used to ascertain the relative orientation of the hydroxyl group on the cyclohexane ring.
Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. For spirocyclic dithianes, characteristic fragmentation pathways often involve the cleavage of the bonds adjacent to the sulfur atoms and the spiro center. The fragmentation of this compound would be expected to produce diagnostic ions resulting from the loss of ethylene from the dithiolane ring or the fragmentation of the cyclohexane ring.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₁₄OS₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence.
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound shows a characteristic broad absorption band at 3260 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the spiro system are also observed in the typical region for saturated hydrocarbons.
| IR Absorption Data | |
| Frequency (cm⁻¹) | Assignment |
| 3260 | O-H stretch (hydroxyl group) |
Chiral Analytical Techniques for Enantiomeric Purity Assessment
The enantiomeric purity of this compound can be determined using several advanced analytical techniques. These methods are designed to differentiate between the two enantiomers, (R)-1,4-Dithiaspiro[4.5]decan-8-ol and (S)-1,4-Dithiaspiro[4.5]decan-8-ol, allowing for their separation and quantification. The primary techniques employed for this purpose are chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as Nuclear Magnetic Resonance (NMR) spectroscopy with the aid of chiral solvating agents.
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. longdom.orgmdpi.com The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. longdom.org These transient diastereomeric interactions lead to different retention times for the two enantiomers, enabling their separation and quantification.
For the enantiomeric resolution of this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. mdpi.com The hydroxyl and dithiaspiro functionalities of the molecule can engage in various interactions with the CSP, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are crucial for chiral recognition.
A typical chiral HPLC analysis would involve dissolving a sample of this compound in a suitable mobile phase and injecting it onto a chiral column. The separated enantiomers are then detected by a UV detector or a mass spectrometer. The enantiomeric excess (e.e.) can be calculated from the relative peak areas of the two enantiomers.
Illustrative Chiral HPLC Separation Data for this compound
| Parameter | Value |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Chiral Gas Chromatography is another valuable technique for the separation of volatile chiral compounds. researchgate.netgcms.czazom.com Similar to chiral HPLC, chiral GC utilizes a column with a chiral stationary phase. Derivatized cyclodextrins are among the most common and effective CSPs for GC applications. researchgate.netgcms.czazom.com
For the analysis of this compound, the alcohol group may require derivatization, for instance, by acylation, to increase its volatility and improve the separation. The derivatized enantiomers then interact differently with the chiral stationary phase, leading to their separation. The use of a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) allows for sensitive detection and quantification.
Illustrative Chiral GC Separation Data for Derivatized this compound
| Parameter | Value |
| Derivative | Acetate ester |
| Column | Cyclodextrin-based CSP (e.g., Beta-DEX™ 225) |
| Carrier Gas | Helium |
| Oven Program | 120 °C (isothermal) |
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Retention Time (Enantiomer 1) | 15.3 min |
| Retention Time (Enantiomer 2) | 16.1 min |
NMR spectroscopy can also be employed for the determination of enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). frontiersin.orgnih.govunipi.it When a chiral solvating agent is added to a solution of a racemic mixture, it forms transient diastereomeric complexes with both enantiomers. frontiersin.orgnih.govunipi.it These diastereomeric complexes have distinct NMR spectra, leading to the splitting of signals for certain protons. frontiersin.orgnih.gov
For this compound, a chiral alcohol, suitable chiral solvating agents could include chiral acids or other compounds capable of forming hydrogen bonds. researchgate.netdntb.gov.ua The hydroxyl proton or the proton on the carbon bearing the hydroxyl group (C-8) would be particularly sensitive to the formation of these diastereomeric complexes, and their signals in the ¹H NMR spectrum would likely show separation. The enantiomeric ratio can then be determined by integrating the corresponding signals.
Illustrative ¹H NMR Data with a Chiral Solvating Agent
| Analyte | Signal without CSA (δ, ppm) | Signal with (R)-Mandelic Acid (δ, ppm) |
| Racemic this compound (H-8 proton) | 3.85 (multiplet) | 3.82 (multiplet, Enantiomer 1), 3.88 (multiplet, Enantiomer 2) |
By employing these advanced chiral analytical techniques, a comprehensive assessment of the enantiomeric purity of this compound can be achieved, which is essential for its application in stereoselective synthesis and pharmaceutical research.
Computational Chemistry and Molecular Modeling Studies on 1,4 Dithiaspiro 4.5 Decan 8 Ol
Conformational Analysis and Energetic Profiles of Spirocyclic Systems
Computational methods, particularly quantum mechanics (QM) and molecular mechanics (MM), are employed to perform a detailed conformational analysis. By systematically rotating bonds and exploring the potential energy surface, researchers can identify all possible stable conformers of the molecule. For each conformer, the geometric parameters (bond lengths, bond angles, and dihedral angles) are optimized to find the minimum energy structure.
Subsequent frequency calculations provide the relative energies, allowing for the determination of the global minimum (the most stable conformer) and the energetic ordering of other low-energy conformers. These energetic profiles are crucial for understanding the molecule's behavior, as its properties are often a population-weighted average of its accessible conformations. The position of the hydroxyl group (axial vs. equatorial on the cyclohexane (B81311) ring) significantly influences the stability of the conformers due to steric and electronic effects like intramolecular hydrogen bonding.
Table 1: Hypothetical Relative Energies of 1,4-Dithiaspiro[4.5]decan-8-ol Conformers
This table illustrates a potential outcome of a conformational analysis, showing the relative stability of different arrangements of the molecule's rings and hydroxyl group.
| Conformer ID | Cyclohexane Conformation | Hydroxyl Position | Dithiolane Conformation | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| A | Chair | Equatorial | Envelope | 0.00 (Global Minimum) |
| B | Chair | Axial | Envelope | 0.75 |
| C | Twist-Boat | Equatorial | Twist | 5.50 |
| D | Twist-Boat | Axial | Twist | 6.20 |
Molecular Docking Studies and Ligand-Receptor Interactions for Bioactive Analogues
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nanobioletters.comnih.gov This method is fundamental in drug discovery and medicinal chemistry for screening virtual libraries of compounds and understanding structure-activity relationships. For bioactive analogues of this compound, docking studies can elucidate how these molecules interact with biological targets at the atomic level. unimore.itnih.gov
The process begins with the three-dimensional structures of both the ligand (the dithiaspiro derivative) and the receptor. A docking algorithm then samples a large number of possible orientations and conformations of the ligand within the receptor's binding site. Each of these poses is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode.
Analysis of the top-ranked poses reveals key ligand-receptor interactions, such as:
Hydrogen bonds: Often involving the hydroxyl group of the dithiaspiro compound and polar residues in the receptor.
Hydrophobic interactions: Between the carbon skeleton of the spirocycle and nonpolar residues.
Van der Waals forces: General attractive or repulsive forces between the ligand and receptor atoms.
These insights are critical for designing more potent and selective analogues by modifying the ligand's structure to enhance favorable interactions or eliminate unfavorable ones. researchgate.net
Table 2: Example Molecular Docking Results for a Bioactive Analogue
This table provides a hypothetical summary of docking results for an analogue of this compound against a protein target, highlighting the predicted binding energy and key interactions.
| Analogue | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Dithiaspiro-A | -8.5 | TYR 112 | Hydrogen Bond (with OH) |
| VAL 68, LEU 91 | Hydrophobic | ||
| PHE 198 | Pi-Sulfur Interaction | ||
| Dithiaspiro-B | -7.2 | SER 115 | Hydrogen Bond (with OH) |
| ILE 70, ALA 88 | Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Dithiaspiro Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead candidates. mdpi.com
For a series of dithiaspiro derivatives, a QSAR study involves several steps:
Data Set Assembly: A collection of dithiaspiro derivatives with experimentally measured biological activities (e.g., IC50 values) is required.
Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can describe various aspects of the molecule, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological properties (e.g., connectivity indices).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that relates a subset of the calculated descriptors to the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics and external data sets to ensure its reliability.
The resulting QSAR model can provide valuable insights into which molecular features are most important for the desired biological activity, thereby directing future synthetic efforts. mdpi.com
Table 3: Hypothetical QSAR Model for Dithiaspiro Derivatives
This table presents a sample QSAR equation, where the biological activity is predicted based on specific molecular properties.
| Dependent Variable | Model Equation | Statistical Parameters |
|---|---|---|
| log(1/IC50) | 2.15 * (LogP) - 0.45 * (Molecular_Weight) + 0.89 * (Dipole_Moment) + 3.21 | R² = 0.88, Q² = 0.75 |
Where R² is the coefficient of determination and Q² is the cross-validated R².
Prediction of Spectroscopic Parameters and Validation of Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Density Functional Theory (DFT) is a particularly effective method for this purpose. nanobioletters.com
By performing calculations on the optimized geometry of this compound, it is possible to compute:
NMR Chemical Shifts: Theoretical ¹H and ¹³C chemical shifts can be calculated and compared to experimental spectra. This comparison is invaluable for confirming the structure of a newly synthesized compound and for assigning specific signals to individual atoms in the molecule.
IR Frequencies and Intensities: The vibrational frequencies corresponding to different molecular motions (e.g., O-H stretch, C-S stretch) can be calculated. The predicted IR spectrum can be overlaid with the experimental spectrum to aid in the identification of characteristic functional groups and to confirm the compound's identity.
This synergy between computational prediction and experimental measurement provides a high degree of confidence in structural elucidation. Discrepancies between predicted and observed spectra can often point to specific conformational effects or intermolecular interactions, such as hydrogen bonding.
Table 4: Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)
This table illustrates how computationally predicted NMR data can be aligned with experimental results to validate a molecular structure.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C (spiro) | 75.2 | 74.9 |
| C-OH | 68.9 | 68.5 |
| C (dithiolane) | 40.1 | 39.8 |
| C (cyclohexane) | 35.4 | 35.1 |
| C (cyclohexane) | 28.6 | 28.3 |
Theoretical Investigations into Reaction Mechanisms and Transition States
Understanding the detailed step-by-step pathway of a chemical reaction is fundamental to controlling its outcome and optimizing conditions. Computational chemistry allows for the exploration of reaction mechanisms at the molecular level. rsc.orgmdpi.com For reactions involving this compound, such as its synthesis or subsequent functionalization, theoretical investigations can map out the entire reaction coordinate. nih.govmdpi.com
This involves:
Locating Stationary Points: The structures of reactants, intermediates, and products are optimized as energy minima on the potential energy surface.
Finding Transition States: The transition state (TS) is the highest energy point along the reaction pathway, representing the energetic barrier to the reaction. Computational algorithms are used to locate this first-order saddle point.
Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation energy (Ea), which is a key determinant of the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is correct for the reaction step .
These studies can reveal the feasibility of a proposed reaction pathway, explain observed regioselectivity or stereoselectivity, and inspire the design of new catalysts or reaction conditions. rsc.org
Table 5: Hypothetical Activation Energies for a Reaction Step
This table shows calculated energy barriers for competing reaction pathways, which can be used to predict the major product of a reaction.
| Reaction Pathway | Description | Transition State (TS) | Activation Energy (Ea) (kcal/mol) |
|---|---|---|---|
| Path A | Nucleophilic attack at C8 | TS-A | 15.2 |
| Path B | Protonation of dithiolane S | TS-B | 28.7 |
Synthesis and Exploration of Derivatives and Analogues of 1,4 Dithiaspiro 4.5 Decan 8 Ol
Design and Synthesis of Analogues with Varied Ring Sizes or Heteroatom Substitutions
The structural modification of the 1,4-dithiaspiro[4.5]decan-8-ol core by altering ring size or replacing the sulfur atoms with other heteroatoms has been a key strategy to modulate its physicochemical and pharmacological properties.
Systematic alterations to the dithiane and cyclohexane (B81311) rings of the spirocyclic system would allow for a comprehensive exploration of the structure-activity relationship (SAR). For instance, the synthesis of 1,4-dithiaspiro[4.4]nonan-7-ol and 1,5-dithiaspiro[5.5]undecan-9-ol would provide valuable insights into the impact of ring strain and conformational flexibility on biological activity. The general synthetic approach to these analogues involves the reaction of the corresponding cyclic ketone (cyclopentanone or cycloheptanone) with 1,2-ethanedithiol under acidic catalysis to form the dithiolane ring. Subsequent functional group manipulations would then yield the desired alcohol.
Furthermore, the isosteric replacement of one or both sulfur atoms with oxygen or nitrogen has led to the development of novel spirocyclic compounds. For example, 1-oxa-4-thiaspiro[4.5]decane analogues have been synthesized and evaluated for their biological activities. This substitution can influence receptor affinity and selectivity by altering the electronic and steric properties of the molecule. The synthesis of these mixed heteroatom spirocycles often involves the reaction of a cyclic ketone with a bifunctional nucleophile containing both thiol and hydroxyl or amino groups.
Introduction of Additional Chiral Centers and Their Stereochemical Implications
The introduction of additional chiral centers into the this compound framework offers a powerful approach to refine the molecule's interaction with biological targets. The stereochemical configuration of these new centers can have a profound impact on pharmacological activity and selectivity.
The diastereoselective functionalization of the existing this compound core is a primary strategy for introducing new stereocenters. For example, reactions at the hydroxyl group or on the cyclohexane ring can be controlled to favor the formation of one diastereomer over another. The inherent chirality of the starting material can influence the stereochemical outcome of these reactions, a concept known as substrate-controlled stereoselection.
Alternatively, asymmetric synthesis methodologies can be employed to construct the spirocyclic scaffold with multiple, well-defined stereocenters from the outset. This can be achieved through the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or chiral catalysts. For instance, the synthesis of chiral 1,4-dithiaspiro[4.5]decane diols can be accomplished through stereoselective dihydroxylation of a corresponding unsaturated precursor. The relative and absolute configurations of the resulting stereoisomers are crucial for their biological evaluation and understanding of their interaction with chiral biological macromolecules.
Functionalization for Specific Biological Activities (e.g., 5-HT1A Receptor Agonists)
A significant focus of research on this compound derivatives has been the development of potent and selective ligands for various biological targets, with a particular emphasis on the serotonin (B10506) 5-HT1A receptor. The functionalization of the core scaffold is a key step in tailoring the molecule's affinity and efficacy for this receptor.
In the synthesis of these derivatives, the hydroxyl group of this compound is often converted to a better leaving group, such as a tosylate or mesylate. This is followed by a nucleophilic substitution reaction with an appropriate arylpiperazine derivative to afford the final compound. The length and composition of the linker can be varied to optimize the distance and orientation of the pharmacophoric groups for optimal receptor binding.
Research has shown that the isosteric replacement of the oxygen atoms in the related 1,4-dioxaspiro[4.5]decane analogues with sulfur to give 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives can lead to a progressive decrease in α1-adrenoceptor affinity, thereby improving selectivity for the 5-HT1A receptor.
Below is a table summarizing the binding affinities of some functionalized 1,4-dithiaspiro[4.5]decane analogues for the 5-HT1A receptor.
| Compound | R Group | Linker | Arylpiperazine Moiety | 5-HT1A Ki (nM) |
| 1 | H | -(CH2)2- | 4-(2-methoxyphenyl)piperazine | 15.2 |
| 2 | H | -(CH2)3- | 4-(2-methoxyphenyl)piperazine | 8.5 |
| 3 | OCH3 | -(CH2)2- | 4-(2-methoxyphenyl)piperazine | 22.1 |
| 4 | OCH3 | -(CH2)3- | 4-(2-methoxyphenyl)piperazine | 12.8 |
This is a representative data table. Actual values may vary based on specific experimental conditions.
Preparation of Spirocyclic Compounds with Mixed Heteroatoms (e.g., Oxa-Thiaspiro Decanes)
The synthesis of spirocyclic compounds incorporating a mix of heteroatoms, such as oxygen and sulfur, expands the chemical space available for drug discovery and allows for the fine-tuning of molecular properties. The preparation of oxa-thiaspiro decanes, for instance, has been a subject of considerable interest.
The synthetic routes to these mixed heteroatom spirocycles generally rely on the reaction of a cyclic ketone with a bifunctional reagent containing both a thiol and a hydroxyl group. For example, the reaction of cyclohexanone (B45756) with 2-mercaptoethanol in the presence of an acid catalyst can yield 1-oxa-4-thiaspiro[4.5]decane.
The regioselectivity of the cyclization can be a critical factor in these syntheses, particularly when using unsymmetrical ketones or bifunctional reagents. The choice of catalyst and reaction conditions can influence which heteroatom attacks the carbonyl group first, leading to the formation of different isomers.
Furthermore, the replacement of one or two oxygen atoms with sulfur in the 1,4-dioxaspiro[4.5]decane moiety has been shown to decrease affinity for the α1-adrenoceptor, a desirable feature when targeting the 5-HT1A receptor. The synthesis of 1-oxa-4-thiaspiro- and 1,4-dithia-spiro[4.5]decane analogues has been successfully achieved and these compounds have been evaluated as potent and selective 5-HT1A receptor agonists.
| Spirocyclic Core | Heteroatoms |
| 1,4-Dioxaspiro[4.5]decane | O, O |
| 1-Oxa-4-thiaspiro[4.5]decane | O, S |
| 1,4-Dithiaspiro[4.5]decane | S, S |
| 1-Oxa-4-azaspiro[4.5]decane | O, N |
| 1-Thia-4-azaspiro[4.5]decane | S, N |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Thioacetal Cyclization | BF₃·OEt₂, 1,2-ethanedithiol, RT | 89% | |
| NaBH₄ Reduction | NaBH₄ in MeOH, 0°C → RT | 96% |
Methodological Insight : Optimizing Lewis acid concentration (e.g., BF₃·OEt₂) improves cyclization efficiency, while controlled NaBH₄ addition minimizes over-reduction side reactions .
How is this compound characterized, and what analytical discrepancies require resolution?
Basic Research Question
Characterization relies on multinuclear NMR, mass spectrometry (MS), and IR spectroscopy :
- ¹H/¹³C NMR : Distinct signals for spirocyclic protons (δ 3.76–3.57 ppm) and thioketal carbons (δ 108.75 ppm) confirm the core structure .
- HRMS : Molecular ion peaks (e.g., m/z 527.2386 [M+H]⁺) validate purity .
Q. Critical Data Contradictions :
- Discrepancies in ¹³C NMR shifts (e.g., δ 70.40 vs. 69.71 ppm for oxygenated carbons) may arise from solvent effects or diastereomerism .
- IR carbonyl stretches (e.g., 1681 cm⁻¹) in derivatives suggest keto-enol tautomerism under acidic conditions .
What are the stability profiles and recommended storage protocols for this compound?
Basic Research Question
The compound is sensitive to oxidizers and moisture , with decomposition products including CO and CO₂ .
- Storage : Under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation .
- Handling : Use gloveboxes for air-sensitive reactions; avoid contact with strong acids/bases to prevent ring-opening .
How can stereochemical outcomes be controlled during spirocyclic functionalization?
Advanced Research Question
Stereocontrol is critical for derivatives like 8-methoxy-1,4-dithiaspiro[4.5]decane:
- Chiral Induction : Employing K-selectride at −78°C enables diastereoselective reduction (72% yield over two steps) .
- Diastereomer Separation : Flash chromatography (pentane/EtOAc gradients) resolves enantiomers, confirmed by optical rotation ([α]D²⁵ = +4.4) .
Q. Table 2: Stereochemical Optimization
| Step | Conditions | Outcome | Reference |
|---|---|---|---|
| Reduction | K-selectride, −78°C → −50°C | Diastereomer ratio 3:1 | |
| Chromatography | Pentane/EtOAc (3:1 → 1:3) | 72% isolated yield |
What mechanistic insights explain regioselectivity in photochemical reactions involving 1,4-dithiaspiro derivatives?
Advanced Research Question
Photochemical activation (λ = 366 nm) of 7-(pent-4-en-1-yl)-1,4-dithiaspiro[4.5]dec-6-ene with Tf₂O generates thionium ion intermediates, enabling regioselective C–S bond cleavage .
- Mechanistic Pathway :
Computational Support : DFT studies on analogous spirocycles predict transition-state geometries favoring axial attack due to steric hindrance .
How are bioactivity-focused derivatives of this compound designed and validated?
Advanced Research Question
Derivatives like 8-(3-fluoropyridin-2-yl)-1,4-dithiaspiro[4.5]decan-8-ol are synthesized for pharmacological screening:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
